molecular formula C8H10ClN3O4 B1294005 4-(4-chloro-3-methyl-5-nitro-1H-pyrazol-1-yl)butanoic acid CAS No. 1170804-87-1

4-(4-chloro-3-methyl-5-nitro-1H-pyrazol-1-yl)butanoic acid

Cat. No. B1294005
M. Wt: 247.63 g/mol
InChI Key: XDVITRSDRWVJJT-UHFFFAOYSA-N
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Description

The compound "4-(4-chloro-3-methyl-5-nitro-1H-pyrazol-1-yl)butanoic acid" is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and their chemical properties, which can be useful for understanding the context in which such a compound might be studied. For instance, paper discusses 4-Chloro-2-fluoro-5-nitrobenzoic acid, a multireactive building block for heterocyclic synthesis, which shares some functional groups with the compound .

Synthesis Analysis

The synthesis of related heterocyclic compounds is detailed in paper , where 4-Chloro-2-fluoro-5-nitrobenzoic acid is used as a starting material. The process involves immobilization on Rink resin, chlorine substitution, reduction of the nitro group, and cyclization to yield various heterocycles. Although the synthesis of "4-(4-chloro-3-methyl-5-nitro-1H-pyrazol-1-yl)butanoic acid" is not explicitly described, similar methods could potentially be applied to synthesize this compound.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is crucial for their chemical behavior and potential applications. Paper describes the synthesis of chalcones and pyrazoles embedded with a 2-butyl-4-chloro-1-methylimidazole moiety, which is structurally related to the pyrazol moiety in the compound of interest. The presence of chloro, methyl, and nitro substituents in these compounds affects their reactivity and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactions involving related compounds are discussed in the papers. For example, paper mentions the condensation of 2-butyl-4-chloro-1-methylimidazole-5-carboxaldehyde with various ketones to form chalcones, followed by the reaction with hydrazine hydrate to yield pyrazole analogues. These reactions highlight the reactivity of chloro- and nitro-substituted heterocycles, which is relevant to the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are explored in paper , where the solubility of 5-chloro-1-methyl-4-nitroimidazole in various organic solvents is measured. The study provides thermodynamic data that could be useful for understanding the solubility and purification processes of similar compounds, including "4-(4-chloro-3-methyl-5-nitro-1H-pyrazol-1-yl)butanoic acid".

properties

IUPAC Name

4-(4-chloro-3-methyl-5-nitropyrazol-1-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3O4/c1-5-7(9)8(12(15)16)11(10-5)4-2-3-6(13)14/h2-4H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDVITRSDRWVJJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1Cl)[N+](=O)[O-])CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-chloro-3-methyl-5-nitro-1H-pyrazol-1-yl)butanoic acid

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